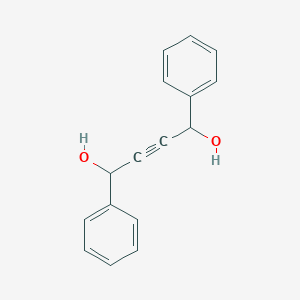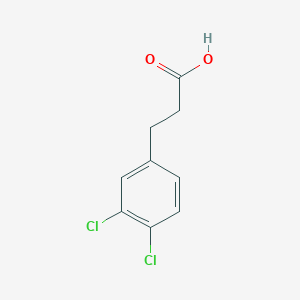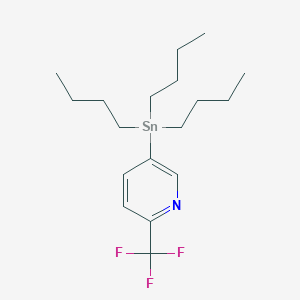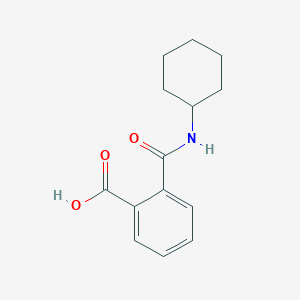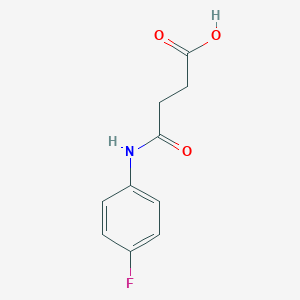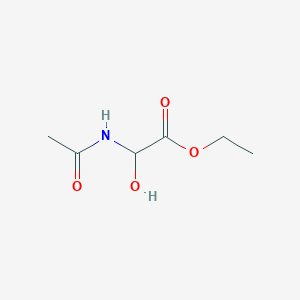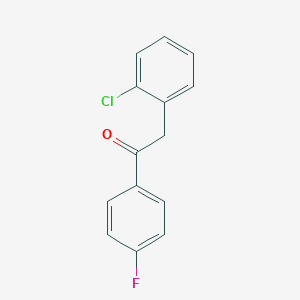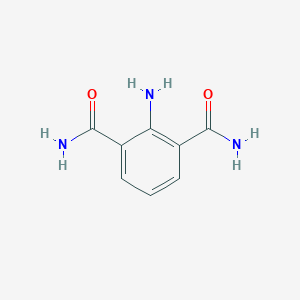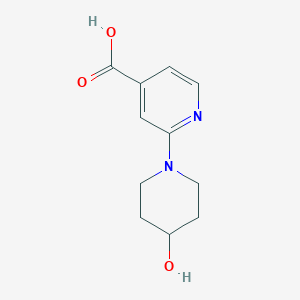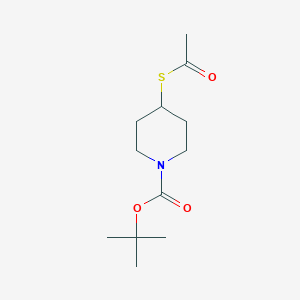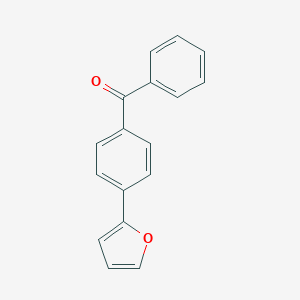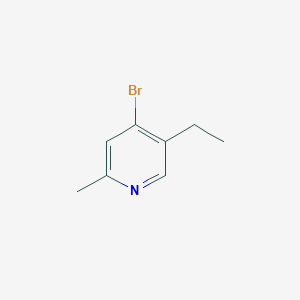![molecular formula C18H30O2Si B177190 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one CAS No. 134136-88-2](/img/structure/B177190.png)
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is an organic compound with the molecular formula C18H30O2Si. It is characterized by the presence of a triisopropylsilyl group attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can be synthesized through a multi-step process involving the protection of phenol, followed by Friedel-Crafts acylation. The general steps include:
Protection of Phenol: The phenol group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine to form 4-[(triisopropylsilyl)oxy]phenol.
Friedel-Crafts Acylation: The protected phenol undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the triisopropylsilyl group.
Wissenschaftliche Forschungsanwendungen
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization.
Material Science: Employed in the development of novel materials with specific properties, such as increased stability or reactivity.
Biology and Medicine: Potential use in the synthesis of biologically active compounds or as a protecting group in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one depends on the specific reactions it undergoes. Generally, the triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the phenol site. The propanone moiety can participate in various organic reactions, such as nucleophilic addition or condensation, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-[(Triisopropylsilyl)oxy]phenol: Similar structure but lacks the propanone moiety.
1-{4-[(Trimethylsilyl)oxy]phenyl}propan-1-one: Similar structure with a trimethylsilyl group instead of a triisopropylsilyl group.
Uniqueness: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is unique due to the presence of the bulky triisopropylsilyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the development of complex molecules.
Eigenschaften
IUPAC Name |
1-[4-tri(propan-2-yl)silyloxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2Si/c1-8-18(19)16-9-11-17(12-10-16)20-21(13(2)3,14(4)5)15(6)7/h9-15H,8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDEBQUIJCLOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
